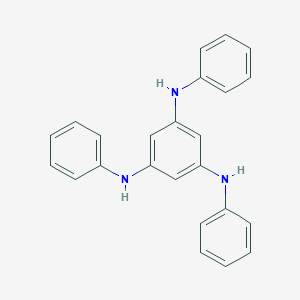

N,N',N''-Triphenyl-1,3,5-benzenetriamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

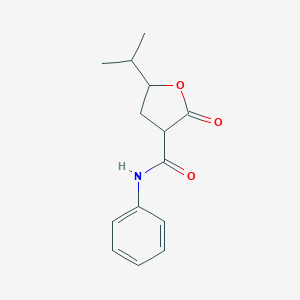

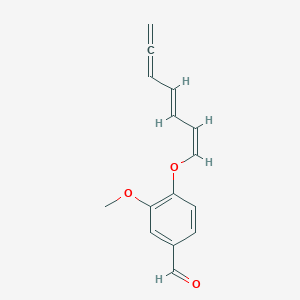

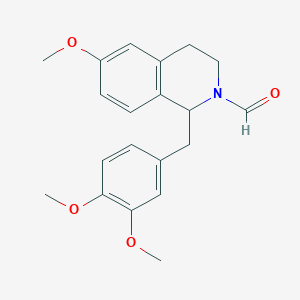

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” is a chemical compound with the molecular formula C24H21N3 . It has a molecular weight of 351.45 .

Molecular Structure Analysis

The molecular structure of “N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” consists of a benzene ring with three phenylamine substituents . The InChI code for this compound is 1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H .Physical And Chemical Properties Analysis

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 530.6±45.0 °C at 760 mmHg, and a flash point of 297.9±23.8 °C . Its molar refractivity is 114.4±0.3 cm3 .Applications De Recherche Scientifique

Photoelectrochemical Hydrogen Evolution

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” has been used in the creation of 2,4,6-triphenyl-1,3,5-triazine based covalent organic frameworks . These frameworks have been demonstrated as excellent photocathodes for hydrogen evolution . This application is particularly relevant in the field of sustainable energy, as photoelectrochemical water splitting over semiconductors offers a sustainable solar light conversion technique capable of alleviating worldwide energy crisis .

Creation of Donor/Acceptor Pairs

By introducing 2,4,6-triphenylbenene to “N,N’,N’'-Triphenyl-1,3,5-benzenetriamine”, researchers have been able to properly create donor/acceptor pairs . This is a significant application in the field of organic electronics, where the creation of donor/acceptor pairs is crucial for the operation of devices such as organic solar cells and organic light-emitting diodes.

Chemical and Biomolecular Engineering

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” has been used in the Department of Chemical and Biomolecular Engineering at the National University of Singapore . This suggests that the compound may have applications in the field of chemical and biomolecular engineering, potentially in the design and synthesis of new materials or in the development of new chemical processes.

Materials Science and Engineering

The compound has also been used in the School of Materials Science and Engineering at Nanyang Technological University . This indicates that “N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” may have applications in materials science and engineering, possibly in the development of new materials with unique properties.

Commercial Availability

“N,N’,N’'-Triphenyl-1,3,5-benzenetriamine” is commercially available , suggesting that it may have a wide range of applications in both research and industry. The commercial availability of the compound makes it accessible for use in a variety of scientific research applications.

Mécanisme D'action

Target of Action

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound that primarily targets the oxidative processes in various lubricating oils .

Mode of Action

The compound interacts with its targets by exhibiting high thermal stability and strong oil sludge control capabilities . This interaction results in an enhanced anti-oxidation effect, especially at high temperatures .

Biochemical Pathways

The compound affects the oxidation pathway of lubricating oils. By inhibiting the oxidation process, it prevents the formation of sludge and other oxidation products, thereby maintaining the quality and performance of the oil .

Result of Action

The molecular and cellular effects of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine’s action result in a significant extension of the working life of lubricating oils . It achieves this by effectively controlling oil sludge and exhibiting excellent anti-oxidation performance in high-temperature oil oxidation tests .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine. The compound shows excellent anti-oxidation performance at high temperatures, indicating that it is well-suited for environments where lubricating oils are exposed to high thermal conditions .

Safety and Hazards

Propriétés

IUPAC Name |

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQHYGLEATWRFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281055 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

CAS RN |

102664-66-4 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?

A1: The research demonstrates that protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []

Q2: What structural changes are observed in N,N',N''-Triphenyl-1,3,5-benzenetriamine upon protonation?

A2: Protonation significantly alters the structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B373544.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-3,4-dihydroisoquinoline](/img/structure/B373550.png)

![4,5-dimethoxy-3-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B373553.png)

![3-Hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0~1,10~.0~2,7~]heptadeca-2,4,6-trien-13-one](/img/structure/B373554.png)

![2-methyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373557.png)

![2,2-Dimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B373561.png)